Adenostemmoic acid C
Description
Adenostemmoic acid C is a diterpenoid belonging to the ent-kaurane class, primarily isolated from Adenostemma lavenia and certain Cucurbitaceae family plants, such as yellow pattypan squash . Its molecular formula is C₂₈H₄₂O₁₀, with a molecular weight of 538.64 g/mol (calculated from C₂₈H₄₂O₁₀) . Structurally, it is characterized by hydroxyl groups at positions C-11, C-15, C-16, and C-17, distinguishing it from other adenostemmoic acids .
Properties
Molecular Formula |
C20H32O6 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
11,14,15-trihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H32O6/c1-17-5-3-6-18(2,16(24)25)13(17)4-7-19-9-11(8-12(22)14(17)19)20(26,10-21)15(19)23/h11-15,21-23,26H,3-10H2,1-2H3,(H,24,25) |
InChI Key |
RHWBQGFFSHIXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1CCC34C2C(CC(C3)C(C4O)(CO)O)O)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of Adenostemmoic acid C mainly relies on natural extraction methods. It is typically extracted from wild or cultivated Adenostemma viscosum plants. The extraction process involves solvent extraction, followed by separation and purification . Currently, there are no widely reported synthetic routes for the industrial production of this compound, making natural extraction the primary method of obtaining this compound.
Chemical Reactions Analysis
Adenostemmoic acid C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Pharmacological Properties
Adenostemmoic acid C exhibits several bioactive properties that contribute to its therapeutic potential:
- Anti-inflammatory Activity : Research indicates that extracts containing this compound can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. In vitro studies demonstrated significant COX-2 inhibition, suggesting its potential use as an anti-inflammatory agent .
- Antioxidant Effects : The compound has been shown to possess antioxidant properties, which help mitigate oxidative stress in cells. Studies utilizing various assays (e.g., DPPH and ABTS) indicated that extracts rich in this compound can effectively scavenge free radicals, thereby protecting cellular integrity .
- Antimicrobial Activity : this compound has demonstrated antimicrobial effects against a range of pathogens. This property is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for developing alternative antimicrobial therapies .
Clinical Applications
Given its pharmacological properties, this compound holds promise for various clinical applications:
- Pain Management : Its anti-nociceptive properties suggest potential use in managing pain conditions. Studies have shown significant reductions in pain responses in animal models treated with extracts containing this compound .
- Respiratory Disorders : The compound's ability to ameliorate acute lung injury points towards its application in treating respiratory conditions. It may offer protective effects against oxidative damage in lung tissues .
- Cancer Therapy : Preliminary studies indicate that compounds from Adenostemma species exhibit antitumor activities, potentially positioning this compound as a candidate for cancer treatment modalities .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in various therapeutic contexts:
Mechanism of Action
The mechanism of action of Adenostemmoic acid C involves its interaction with various molecular targets and pathways. It has been shown to downregulate the expression of tyrosinase and inducible nitric oxide synthase (iNOS) genes, which are involved in melanogenesis and inflammation, respectively. Additionally, this compound upregulates the expression of heme-oxygenase (HO-1) gene, which plays a role in antioxidant defense. The compound also decreases the levels of Kelch-like ECH-associated protein 1 (Keap1), leading to the activation of NF-E2-related factor-2 (Nrf2) and subsequent upregulation of antioxidant genes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences among adenostemmoic acids and related diterpenoids:
Key Observations :
- Hydroxylation Patterns: this compound is highly hydroxylated (four hydroxyl groups), which may enhance its solubility and interaction with cellular targets compared to less hydroxylated analogs like adenostemmoic acid B .
- Glycosylation: Adenostemmoic acid E is a glycosylated derivative, which could improve its bioavailability compared to non-glycosylated forms .
- Oxo vs. Hydroxy Groups: The presence of a 15-oxo group in adenostemmoic acid B and ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid is associated with anti-Trypanosoma cruzi activity, while hydroxylation at C-15 in this compound may redirect its bioactivity toward other pathways .
Anti-Parasitic and Anti-Inflammatory Effects
- Adenostemmoic acid B demonstrates potent trypanocidal activity against T. cruzi (IC₅₀ = 12.5 µM) by inducing autophagy in parasites . It also suppresses nitric oxide (NO) production by inhibiting inducible nitric oxide synthase (iNOS) expression and activity, making it a candidate for inflammatory diseases .
- ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid shares structural similarities with adenostemmoic acid B but lacks the 9α-hydroxyl group, resulting in reduced anti-inflammatory potency .
Metabolic Regulation
- Adenostemmoic acid H (IC₅₀ = 12.64 µM) and related compounds inhibit α-glucosidase, a key enzyme in carbohydrate metabolism, outperforming the drug acarbose (IC₅₀ = 409.5 µM) . The Δ14,15 double bond and C-3/C-15 substituents are critical for this activity, suggesting that similar features in this compound could confer metabolic benefits .
Antiplatelet Activity
- This compound is identified in yellow pattypan squash alongside cinncassiol A, a diterpenoid with antiplatelet properties .
Structure-Activity Relationships (SAR)
- Hydroxyl Groups: Increased hydroxylation (e.g., this compound) may enhance antioxidant capacity but reduce membrane permeability .
- Oxo Groups: The 15-oxo group in adenostemmoic acid B is linked to autophagy induction in parasites, while its absence in this compound may shift activity toward other targets .
- Glycosylation: Glycosylated forms (e.g., adenostemmosides) exhibit improved solubility but require enzymatic cleavage for activation .
Biological Activity
Adenostemmoic acid C, derived from the plant Adenostemma lavenia, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antioxidant, anti-inflammatory, and potential therapeutic effects, supported by relevant case studies and research findings.
Phytochemical Profile
Adenostemma lavenia contains various bioactive compounds, including kaurenoic acids and phenolic compounds. The methanol extract of A. lavenia (MEAL) has been characterized through gas chromatography-mass spectrometry (GC-MS), revealing a complex mixture of phytochemicals that contribute to its biological activity .
Antioxidant Activity
Antioxidant Properties:
this compound exhibits significant antioxidant activity. Studies have demonstrated that extracts of A. lavenia can scavenge free radicals effectively. For instance, the chloroform and water fractions of A. lavenia exhibited varying degrees of radical-scavenging activity in vitro:
| Sample | Fraction | DPPH IC50 (µg/mL) | ABTS (mg Trolox/g Sample) |
|---|---|---|---|
| A. lavenia | Water (Awf) | 252.02 ± 3.23 | 3.63 ± 0.41 |
| A. lavenia | Chloroform (Acf) | 222.37 ± 1.16 | 3.24 ± 0.39 |
| Ascorbic acid | - | 4.06 ± 0.03 | - |
These results indicate that while A. lavenia extracts have lower efficacy than ascorbic acid, they still possess considerable antioxidant potential .
Anti-inflammatory Activity
Mechanisms of Action:
Research has highlighted the anti-inflammatory properties of this compound through the inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. In silico and in vitro assays demonstrated that extracts from A. lavenia effectively reduce COX-2 production, which is critical for managing inflammation-related diseases .
Case Study:
In a recent study, the anti-inflammatory effects of Adenostemma lavenia extracts were evaluated using molecular docking techniques to predict binding affinities with COX-2 receptors, showing promising results with a binding energy of -8.7 kcal/mol for one active compound .
Therapeutic Potential
Analgesic and Antipyretic Effects:
The MEAL was tested for its analgesic properties using various animal models, demonstrating significant pain relief in acetic acid-induced writhing tests and formalin-induced paw licking tests, achieving up to 80% inhibition in pain responses . Additionally, it showed antipyretic activity by effectively reducing yeast-induced fever in mouse models.
Gastrointestinal Effects:
The anti-diarrheal potential was assessed through castor oil-induced diarrhea tests, where MEAL exhibited significant inhibition rates (34% to 42%) across different gastrointestinal motility assays .
Summary of Findings
The biological activities of this compound highlight its potential as a therapeutic agent:
- Antioxidant Activity: Effective radical scavenging capabilities.
- Anti-inflammatory Action: Significant inhibition of COX-2 enzyme activity.
- Analgesic Properties: Demonstrated efficacy in pain relief models.
- Antipyretic Effects: Reduced fever in experimental animals.
- Gastrointestinal Benefits: Effective against induced diarrhea.
Q & A
Q. What are the key structural characteristics of adenostemmoic acid C, and how are they validated experimentally?
this compound (CAS: 130217-18-4) is a diterpenoid with the molecular formula C₂₈H₄₂O₁₀ , identified as a kaurane-type derivative. Its structure includes hydroxyl groups at positions C-11, C-15, C-16, and C-17, along with a carboxylic acid moiety at C-17. Structural validation typically employs NMR spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm the stereochemistry and functional groups. Comparative analysis with analogs (e.g., adenostemmoic acid B, C₂₀H₂₈O₅) highlights structural divergences in hydroxylation patterns and side-chain modifications .
Q. What methodologies are employed to isolate this compound from natural sources?
Isolation involves column chromatography (silica gel, Sephadex LH-20) and HPLC purification from Adenostemma species. Solvent systems (e.g., hexane/ethyl acetate gradients) optimize separation of polar diterpenoids. Post-isolation, structural confirmation via X-ray crystallography or 2D-NMR (COSY, HMBC) is critical to distinguish it from co-eluting analogs like adenostemmoic acid H (C₂₆H₃₈O₁₀) .
Q. What in vitro assays are used to evaluate the bioactivity of this compound?
Common assays include:
- α-Glucosidase inhibition : IC₅₀ determination using p-nitrophenyl glucopyranoside as a substrate, with acarbose as a positive control.
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Results are benchmarked against structurally similar compounds (e.g., adenostemmoic acid H, IC₅₀ = 12.64 ± 0.59 µM for α-glucosidase) to contextualize potency .
Q. How do extraction yields of this compound vary across plant tissues?
Yields depend on plant organ (leaves > stems > roots) and seasonality (peak during flowering phase). Quantification via HPLC-DAD at λ = 210–230 nm reveals concentrations ranging from 0.2–1.2% dry weight. Solvent optimization (e.g., methanol/water mixtures) enhances recovery .
Q. What spectroscopic databases are critical for dereplicating this compound?
Researchers rely on PubChem (CID: 102209454 for analogs), Reaxys , and SciFinder to cross-reference NMR/MS data. Key identifiers include [α]D²⁵ (optical rotation) and distinct HMBC correlations (e.g., C-18 carbonyl to H-17) .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding interactions with targets like α-glucosidase. Critical residues (e.g., ARG315) form hydrogen bonds with C-15/C-16 hydroxyls. SAR studies reveal that Δ¹⁴,¹⁵ double bonds and C-3 esterification enhance inhibitory activity by 10–20× versus acarbose .
Q. What experimental designs address contradictions in reported pharmacological data?
Discrepancies in IC₅₀ values (e.g., α-glucosidase inhibition) arise from assay variability (substrate concentration, pH). Standardization via OECD guidelines and dose-response validation (triplicate trials, ±SEM) mitigates errors. Cross-laboratory comparisons using reference compounds (e.g., adenostemmoside B, C₂₆H₃₈O₁₀) ensure reproducibility .
Q. How do chiral centers in this compound influence its stereoselective synthesis?
The 11β,15β,16α configuration necessitates asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution. Challenges include minimizing epimerization during carboxylation at C-18. Recent advances use lipase-mediated esterification to achieve >90% enantiomeric excess .
Q. What analytical strategies differentiate this compound from co-occurring isomers?
LC-HRMS/MS in negative ion mode ([M-H]⁻ = 537.2453) with MS² fragmentation (m/z 493.2, 455.1) distinguishes it from adenostemmoic acid E (C₂₀H₂₈O₅). Chiral chromatography (CHIRALPAK IG-3) resolves enantiomers using heptane/ethanol gradients .
Q. What challenges arise in scaling up this compound isolation for preclinical studies?
Key bottlenecks include low natural abundance and thermal instability during lyophilization. Semi-synthesis from kaurenoic acid (C₂₀H₃₀O₂) improves scalability, with biocatalytic hydroxylation (P450 enzymes) introducing C-15/C-17 hydroxyl groups. Purity (>95%) is verified via DSC and XRPD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
